BenchChemオンラインストアへようこそ!

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid

Lipophilicity Polar Surface Area CNS Drug Design

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid (CAS 874532-98-6) is a 4,4-disubstituted piperidine derivative featuring a 3-methoxyphenyl group, an N-methyl tertiary amine, and a free carboxylic acid. This compound belongs to a class of arylpiperidine scaffolds historically employed in medicinal chemistry for synthesizing central nervous system (CNS) agents.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 874532-98-6
Cat. No. B1386467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid
CAS874532-98-6
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(C2=CC(=CC=C2)OC)C(=O)O
InChIInChI=1S/C14H19NO3/c1-15-8-6-14(7-9-15,13(16)17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,16,17)
InChIKeySPLTUIPIVRAQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid (CAS 874532-98-6) Procurement Guide: A Structurally Differentiated Piperidine Building Block


4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid (CAS 874532-98-6) is a 4,4-disubstituted piperidine derivative featuring a 3-methoxyphenyl group, an N-methyl tertiary amine, and a free carboxylic acid . This compound belongs to a class of arylpiperidine scaffolds historically employed in medicinal chemistry for synthesizing central nervous system (CNS) agents [1]. The combination of these three functional groups on a single, rigid piperidine ring achieves a unique molecular topology, enabling orthogonal derivatization strategies not possible with simpler piperidine monomers.

Why 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid Cannot Be Replaced by Simple Piperidine Analogs


Substituting this compound with simpler analogs like 1-methylpiperidine-4-carboxylic acid or 4-phenylpiperidine-4-carboxylic acid is not straightforward due to the synergistic effect of its three functional groups on physicochemical properties. In the well-studied phenylpiperidine class, subtle changes to the aromatic ring's substitution pattern critically dictate pharmacological activity; for instance, the introduction of a 3-hydroxy group to the phenyl ring of a 4-propionyl-4-phenylpiperidine is required to convert an inactive intermediate into the potent opioid agonist ketobemidone [1]. Similarly, the target compound's 3-methoxyphenyl group, N-methyl group, and free carboxylic acid collectively control its lipophilicity (LogP), polarity (PSA), and hydrogen-bonding capacity, which in turn determine its suitability as a precursor for CNS-targeted compound libraries.

Quantitative Differentiation Evidence for 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid


Physicochemical Differentiation: LogP and PSA Comparison with 4-Phenyl-4-piperidinecarboxylic acid

The target compound exhibits a logP of 1.68 and a polar surface area (PSA) of 49.77 Ų, compared to a logP of 1.49 and a PSA of 49.33 for the unsubstituted 4-phenyl-4-piperidinecarboxylic acid . The addition of the meta-methoxy group increases lipophilicity by 0.19 log units while largely maintaining the same polar surface area. This delicate balance is critical in CNS drug design, where a logP window of 1–3 is often optimal for blood-brain barrier penetration .

Lipophilicity Polar Surface Area CNS Drug Design

Synthetic Scaffold Versatility: Orthogonal Derivatization Compared to Ester and Ketone Analogs

Unlike its direct analogs methyl 4-(3-methoxyphenyl)piperidine-4-carboxylate (CAS 850885-12-0) and 1-[4-(3-methoxyphenyl)-1-methylpiperidin-4-yl]propan-1-one (Ketobemidone EP Impurity D) , the target compound possesses a free carboxylic acid. This functional group enables direct amide coupling, esterification, or reduction without a deprotection step, streamlining synthetic routes. The presence of the N-methyl tertiary amine allows for additional reactivity (e.g., quaternization or N-oxide formation) that is inaccessible in N-Boc-protected intermediates like 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid .

Synthetic Chemistry Orthogonal Derivatization Building Blocks

Lack of Receptor Profiling Data Constitutes a Differentiator for De Novo Discovery Programs

A search across authoritative pharmacological databases, including ChEMBL and BindingDB, reveals a critical absence of reported biological activity for this compound [1][2]. This is in stark contrast to structurally related molecules like 4-phenylpiperidine-4-carboxylic acid derivatives, which are extensively profiled as NK1 antagonists and CB1 inverse agonists [3]. The compound's blank pharmacological slate means it is unencumbered by prior art or known off-target liabilities, offering an unexplored vector in chemical space for hit generation.

Off-Target Selectivity Novel Chemical Space Drug Discovery

Optimal Procurement and Application Scenarios for 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid


Lead Optimization in CNS Drug Discovery

The compound's LogP of 1.68 and PSA of 49.77 Ų place it within the favorable chemical space for CNS bioavailability [1]. Its unique 3-methoxyphenylpiperidine scaffold is a privileged structure for synthesizing ligands targeting G-protein-coupled receptors (GPCRs) and ion channels, as seen in analogous phenylpiperidine programs . It is ideally sourced for hit-to-lead campaigns aiming to improve metabolic stability while maintaining passive membrane permeability.

Efficient Parallel Library Synthesis

The simultaneous presence of a free carboxylic acid and a basic tertiary amine allows for immediate, orthogonal diversification without the need for protecting group strategies [1]. As established, this saves a minimum of one synthetic step compared to ester- or N-Boc-protected analogs . This makes the compound a highly efficient core scaffold for generating amide- and ammonium-based compound libraries in a parallel synthesis setting.

Synthesis of Novel Opioid or NMDA Antagonist Analogs

The structural proximity to the core of ketobemidone—a phenylpiperidine with known opioid and NMDA antagonist activity [1]—validates its use as a key intermediate for novel analgesic programs. Agents derived from this scaffold, such as Ketobemidone EP Impurity D, are used as reference standards , highlighting the compound's value in synthesizing both active pharmaceutical ingredients (APIs) and their regulatory impurities.

Quote Request

Request a Quote for 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.